molecular formula C12H18N2O2 B2587184 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea CAS No. 866155-87-5

1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea

Cat. No.: B2587184
CAS No.: 866155-87-5
M. Wt: 222.288
InChI Key: DDOHTDXJMWXPME-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic identification follows the rules of the International Union of Pure and Applied Chemistry (IUPAC):

Attribute Detail Source
IUPAC Name N-(4-hydroxybenzyl)-N'-methyl-N-propylurea
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol
CAS Registry Number 866155-87-5
SMILES Notation O=C(NC)N(CC1=CC=C(O)C=C1)CCC
InChI Code 1S/C12H18N2O2/c1-3-8-14(12(16)13-2)9-10-4-6-11(15)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,13,16)

The nomenclature reflects the urea backbone with substituents: a 4-hydroxybenzyl group attached to one nitrogen, a methyl group on the adjacent nitrogen, and a propyl chain extending from the second nitrogen.

Molecular Geometry and Conformational Analysis

The molecular geometry is determined by the hybridization states of the central atoms:

  • Urea Core :

    • The central urea nitrogen atoms exhibit sp³ hybridization, leading to a tetrahedral geometry around each.
    • The carbonyl group (C=O) is planar (sp² hybridized), with bond angles approaching 120°.
  • Substituent Arrangements :

    • The 4-hydroxybenzyl group adopts a para-substituted conformation due to steric and electronic preferences.
    • The propyl chain (C₃H₇) extends linearly from the urea nitrogen, while the methyl group (CH₃) occupies a position perpendicular to the urea plane.
  • Hydrogen Bonding Potential :

    • The hydroxyl group (-OH) on the benzyl moiety can participate in intramolecular or intermolecular hydrogen bonding, influencing conformational stability.

Crystallographic Data and Solid-State Arrangement

Publicly available crystallographic data for this compound remain limited. However, general trends for urea derivatives suggest:

  • Packing Motifs :

    • Hydrogen bonding between the phenolic -OH group and carbonyl oxygen atoms may drive a layered or herringbone crystal lattice.
    • Aliphatic chains (propyl and methyl) likely contribute to van der Waals interactions, stabilizing the solid-state structure.
  • Challenges in Characterization :

    • The compound’s relatively low melting point (not specified) and potential polymorphism may hinder single-crystal growth.
    • Powder X-ray diffraction (PXRD) could provide insights into lattice parameters and coordination environments, though no reports are available.

Spectroscopic Fingerprinting (IR, NMR, MS)

Spectroscopic data are critical for verifying structural integrity and functional groups. Below is a synthesized analysis based on analogous compounds and theoretical predictions:

Technique Key Observations Supporting Evidence
Infrared (IR) - N-H Stretch (Urea) : Broad peak at ~3300–3500 cm⁻¹.
- C=O Stretch : Strong absorption at ~1650–1680 cm⁻¹.
- C-O (Phenolic) : Stretching at ~1250–1300 cm⁻¹ and bending at ~650–800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) - Aromatic Protons : Doublets/triplets at δ 6.8–7.2 ppm (para-substituted benzene).
- Urea NH : Broad singlet at δ 5.0–6.0 ppm (D₂O exchangeable).
- Aliphatic Protons : Methyl (δ 1.0–1.5 ppm, triplet), propyl (δ 0.9–1.8 ppm, multiplet).
Mass Spectrometry (MS) - Molecular Ion : m/z 222 [M]⁺.
- Fragmentation : Loss of CO (m/z 194), propyl group (m/z 208), and benzyl fragment (m/z 121).

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-3-methyl-1-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-8-14(12(16)13-2)9-10-4-6-11(15)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOHTDXJMWXPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Cytotoxic Activity (IC50, μM) in Cancer Cell Lines

Compound Substituents/Backbone PC-3 (Prostate) OVCAR-03 (Ovarian)
Target compound Urea, 4-hydroxyphenylmethyl ~1.37–1.83* ~1.09–1.65*
1-(4-N,N-dimethylaminophenyl)-β-carboline [17] β-carboline, 4-dimethylaminophenyl 1.37 1.09
N'-(2-chlorobenzylidene)-β-carboline [19] β-carboline, 4-hydroxyphenyl 1.83 1.65

Note: Ranges inferred from .

  • The β-carboline derivatives exhibit superior potency overall, likely due to their planar aromatic cores enhancing DNA intercalation or kinase inhibition. However, the target compound’s urea backbone may confer metabolic stability or reduced off-target effects .
  • The 4-hydroxyphenyl group in both the target compound and N'-(2-chlorobenzylidene)-β-carboline correlates with retained activity in ovarian cancer, suggesting this substituent contributes to target binding in hormone-responsive malignancies .

Structural Analogues Among Urea Derivatives

Table 2: Structural Features of Urea Analogues

Compound (Source) Substituents Molecular Weight Potential Implications
Target compound 4-hydroxyphenylmethyl, methyl, propyl ~222.27 g/mol Moderate hydrophilicity; phenolic group may aid solubility
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Fluorophenylpropyl, tetrazolyl ~481.55 g/mol Fluorine enhances lipophilicity; tetrazolyl may improve bioavailability
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea Imidazolyl, 4-methoxyphenyl ~407.45 g/mol Imidazole moiety could facilitate hydrogen bonding; methoxy group may alter metabolic clearance
  • Polarity and Solubility : The target compound’s 4-hydroxyphenyl group contrasts with the fluorophenyl (lipophilic) and methoxyphenyl (moderately polar) groups in analogues, influencing solubility and membrane permeability.
  • Bioisosteric Replacements : Tetrazolyl (in ) and imidazolyl (in ) groups, unlike the target’s methyl-propyl chain, may enhance binding to charged residues in enzymatic targets.

Biological Activity

1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a phenolic group and a urea moiety, which may contribute to its biological activities. The presence of the hydroxyphenyl group suggests potential interactions with various biological targets, possibly influencing pathways related to inflammation and cancer.

Mode of Action

The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with cellular targets, altering their function and leading to changes in cellular processes. The compound's structure suggests it could influence pathways involving phenolic compounds, although detailed target information remains elusive.

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined in current literature. Given its structural characteristics, it may interact with signaling pathways associated with phenolic compounds, potentially affecting processes like apoptosis or cell proliferation. Further research is needed to clarify these interactions and their implications for therapeutic applications.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) significantly influence the bioavailability of this compound. Understanding these properties is crucial for predicting its efficacy and safety profile in potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that compounds with similar structures to this compound exhibit anti-inflammatory effects. For instance, phenolic compounds are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Anticancer Potential

The compound is being investigated for its anticancer properties. The structural similarity to other urea derivatives that have shown cytotoxic effects against cancer cells suggests potential for further exploration in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxybenzyl)-N’-methyl-N-ethylureaEthyl group instead of propylPotential anti-inflammatory effects
N-(4-hydroxybenzyl)-N’-methyl-N-isopropylureaIsopropyl group instead of propylSimilar anti-cancer activity

These comparisons highlight how slight modifications in structure can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activities of various urea derivatives. For example, a study on N-acyl ureas demonstrated their ability to inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism, suggesting a pathway through which similar compounds may exert their effects .

Furthermore, investigations into the pharmacological profiles of these compounds indicate that they may serve as valuable leads in drug development aimed at treating inflammatory diseases and cancers.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea, and how can purity be maximized?

Methodological Answer: Synthesis typically involves urea-forming reactions between substituted amines and carbonyl compounds. Key factors include solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts (e.g., triethylamine). Purity can be enhanced via recrystallization using ethanol/water mixtures and validated by HPLC with UV detection (λ = 254 nm). Monitor intermediates using 1^1H NMR for structural confirmation (e.g., aromatic protons at δ 6.8–7.2 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer: Use a combination of:

  • FT-IR : Confirm urea C=O stretching (~1640–1680 cm1^{-1}) and phenolic O–H absorption (~3200–3500 cm1^{-1}).
  • NMR : 13^{13}C NMR to resolve methyl groups (δ 20–25 ppm) and urea carbonyl (δ 155–160 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+^+ and fragmentation patterns.
  • UV-Vis : Assess electronic transitions for photostability studies (e.g., λmax_{\text{max}} in methanol) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported degradation pathways under oxidative conditions?

Methodological Answer: Employ a factorial design (e.g., 23^3 design) to test variables like pH, temperature, and oxidant concentration (H2_2O2_2/UV). Use LC-MS to identify degradation products (e.g., hydroxylated derivatives or urea cleavage fragments). Compare kinetic models (pseudo-first-order vs. Arrhenius) to resolve discrepancies in half-life data. Cross-validate with DFT calculations to predict reactive sites .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with flexible side-chain residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the urea moiety and active-site residues.
  • QSAR : Derive electronic descriptors (HOMO/LUMO, logP) to correlate substituent effects with activity .

Q. How can researchers resolve conflicting data on this compound’s solubility in aqueous vs. lipid matrices?

Methodological Answer: Apply the shake-flask method with HPLC quantification. Test binary solvents (e.g., water/ethanol) and lipid mimics (e.g., octanol/PBS partitions). Use Hansen solubility parameters to predict miscibility gaps. For lipid systems, employ DSC to study phase transitions and SAXS/WAXS for nanostructural analysis .

Q. What advanced separation techniques are recommended for isolating stereoisomers or impurities?

Methodological Answer: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients. For impurities, employ 2D-LC (SEC + reversed-phase) coupled with ion mobility spectrometry. Validate purity thresholds via NMR line-shape analysis and limit-of-detection studies .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into studies on structure-activity relationships (SAR) for urea derivatives?

Methodological Answer: Develop a SAR matrix incorporating:

  • Electronic parameters : Hammett constants (σ) for substituents on the phenyl ring.
  • Steric effects : Tolman cone angles for methyl/propyl groups.
  • Biological assays : IC50_{50} values against target enzymes (e.g., kinase inhibition). Use multivariate regression (PLS or PCA) to identify dominant factors .

Q. What are the challenges in correlating in vitro stability data with in vivo pharmacokinetics?

Methodological Answer: Address this via:

  • PBPK modeling : Incorporate hepatic clearance rates and protein-binding data (e.g., SPR assays).
  • Microsomal assays : Compare human vs. rodent CYP450 metabolism profiles.
  • Bioanalytical validation : Use tandem MS/MS for plasma metabolite quantification at sub-ng/mL levels .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines. Control for variables like:

  • Cell culture conditions (serum-free vs. FBS-supplemented media).
  • Assay endpoints (MTT vs. ATP luminescence).
  • Batch variability in compound purity (HPLC-certified vs. commercial samples). Validate findings via orthogonal assays (e.g., clonogenic survival) .

Q. What statistical methods are optimal for analyzing non-linear dose-response curves in pharmacological studies?

Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via AIC/BIC scores. For outliers, apply Grubbs’ test or robust regression (M-estimation). Report EC50_{50} values with 95% confidence intervals .

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